![molecular formula C8H16N2O B1525975 {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol CAS No. 1184754-33-3](/img/structure/B1525975.png)
{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol
描述
{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
Compounds with a similar structure, such as tropane alkaloids, often target neurotransmitter receptors in the nervous system . 22]octan-3-yl}methanol”, it’s hard to definitively identify its primary targets.
Mode of action
Again, based on similar compounds, it’s possible that “{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol” interacts with its targets by binding to receptor sites, thereby modulating the activity of those receptors .
Biochemical pathways
Without specific information, it’s difficult to summarize the affected pathways and their downstream effects. If this compound acts similarly to other tropane alkaloids, it could potentially affect neurotransmitter pathways .
生物活性
{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol, also known as 3-aminoquinuclidine, is a bicyclic amine with potential applications in medicinal chemistry, particularly in the treatment of cognitive dysfunction and neurological disorders. This article explores its biological activity, pharmacological properties, and relevant research findings.
- Molecular Formula: C7H14N2
- Molecular Weight: 126.1995 g/mol
- CAS Number: 6238-14-8
The compound's unique bicyclic structure contributes to its biological activity, particularly its interaction with neurotransmitter receptors.
This compound acts primarily as a selective agonist at the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is implicated in cognitive processes and has been a target for drugs aimed at enhancing cognitive function in disorders such as schizophrenia and Alzheimer's disease.
Key Findings:
- Agonistic Activity : The compound exhibits a low EC50 value for activation of α7 nAChR, indicating high potency in stimulating this receptor while maintaining a favorable separation between EC50 and IC50 values for inhibition, thus allowing functional agonism over a wide concentration range .
- Cognitive Enhancement : In clinical trials, derivatives of this compound have shown promise in improving cognitive dysfunction associated with schizophrenia, demonstrating good tolerability and efficacy compared to placebo .
In Vitro Studies
Research has demonstrated that this compound enhances neurotransmission mediated by α7 nAChRs, leading to increased release of neurotransmitters such as dopamine and acetylcholine in neuronal cultures .
In Vivo Studies
Animal models have been employed to assess the cognitive-enhancing effects of the compound:
- Study Design : Mice were administered varying doses of this compound, followed by behavioral tests assessing memory and learning.
- Results : Treated mice exhibited improved performance in tasks measuring spatial memory compared to control groups .
Clinical Trials
A Phase 2 clinical trial assessed the efficacy of a derivative of this compound in patients with schizophrenia:
- Objective : To evaluate cognitive improvement.
- Outcome : The trial reported significant improvements in cognitive scores without notable adverse effects, supporting the compound's potential as an adjunct therapy in schizophrenia management .
Comparative Analysis
The following table summarizes key biological activities and pharmacological profiles of this compound compared to other related compounds:
Compound Name | Receptor Target | EC50 (nM) | Cognitive Effects | Clinical Status |
---|---|---|---|---|
This compound | α7 nAChR | Low | Significant improvement | Phase 2 completed |
(S)-Nicotine | α4β2 nAChR | 10 | Moderate enhancement | Approved for smoking cessation |
Donepezil | Acetylcholinesterase | N/A | Mild improvement | Approved for Alzheimer's |
科学研究应用
Medicinal Chemistry Applications
Antihistaminic Properties:
Quinuclidin-3-ylmethanol is an intermediate in the synthesis of mequitazine, an antihistamine used to treat allergic reactions. The compound's ability to inhibit histamine receptors makes it valuable in developing new antihistaminic drugs. The synthesis process involves several steps, including the reaction of quinuclidine derivatives with methanol under acidic conditions to yield high-purity products suitable for pharmaceutical use .
Neuropharmacology:
Research has indicated that derivatives of quinuclidin-3-ylmethanol can affect neurotransmitter systems, particularly in the modulation of cholinergic activity in the brain. This property opens avenues for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Studies have shown that compounds derived from this structure can enhance cognitive functions by acting on nicotinic acetylcholine receptors .
Biological Research Applications
Inhibition of Cell Migration:
Recent studies have demonstrated that certain analogs of {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol inhibit endothelial cell migration and neoangiogenesis. This is crucial for cancer research, as inhibiting blood vessel formation can prevent tumor growth and metastasis. In vitro assays using human umbilical vein endothelial cells (HUVECs) showed significant reductions in tubule formation when exposed to these compounds, indicating their potential as anti-cancer agents .
Cell-Based Phenotypic Screening:
The compound has been utilized in phenotypic screening assays to evaluate its effects on cellular processes such as proliferation and differentiation. For example, studies have highlighted its role in modulating endothelial cell behavior in response to various stimuli, which is essential for understanding vascular biology and developing therapies for vascular diseases .
Case Study 1: Antihistaminic Activity
A study published in a pharmaceutical journal demonstrated the efficacy of quinuclidin-3-ylmethanol derivatives in blocking H1 receptors, leading to reduced allergic responses in animal models. The results indicated that these compounds could serve as a basis for developing new antihistamines with fewer side effects compared to traditional options.
Case Study 2: Anti-Cancer Applications
In a recent study focusing on angiogenesis, researchers tested various analogs derived from this compound on HUVECs cultured on Matrigel. The results showed a marked decrease in capillary-like structure formation, suggesting potential applications in cancer therapeutics aimed at inhibiting tumor angiogenesis.
属性
IUPAC Name |
(3-amino-1-azabicyclo[2.2.2]octan-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-8(6-11)5-10-3-1-7(8)2-4-10/h7,11H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQDUVFIFVNYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。